molecular formula C7H9N3O B11923742 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol

1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol

Cat. No.: B11923742
M. Wt: 151.17 g/mol
InChI Key: GGCRBWPGXZZJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol is a chemical building block of high interest in medicinal chemistry and drug discovery research. The imidazo[4,5-c]pyridine scaffold is a privileged structure in pharmaceutical development due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets and enzymes . This core structure has been identified as a key pharmacophore in compounds with diverse therapeutic potential, including as immunomodulators targeting the PD-L1 pathway , and as inhibitors of enzymes like histone methyltransferase EZH2, which is a target in oncology . Furthermore, derivatives based on the imidazo[4,5-c]pyridin-4-one structure have been designed as dual-acting agents, functioning as angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, indicating potential for cardiovascular and metabolic disease research . This reagent provides researchers with a versatile intermediate for the synthesis of novel compounds for probing biological mechanisms and developing new therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-methyl-4,5-dihydroimidazo[4,5-c]pyridin-4-ol

InChI

InChI=1S/C7H9N3O/c1-10-4-9-6-5(10)2-3-8-7(6)11/h2-4,7-8,11H,1H3

InChI Key

GGCRBWPGXZZJDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CNC2O

Origin of Product

United States

Preparation Methods

Imidazolone Formation via Carbonyldiimidazole-Mediated Cyclization

A foundational approach involves constructing the imidazo[4,5-c]pyridine core through cyclization of pre-functionalized pyridine precursors. In a method adapted from DNA-PK inhibitor synthesis, 4-chloro-5-nitropyridine derivatives undergo sequential substitution and reduction to generate diamine intermediates. Treatment with carbonyldiimidazole (CDI) induces cyclization, forming the imidazolone ring. For example, dichloropyridine 98 reacts with tetrahydro-2H-pyran-4-amine to yield 103 , which is reduced to diamine 104 and cyclized with CDI to produce 105 . Methylation at the N-3 position using methyl iodide then furnishes the 1-methyl substituent, as demonstrated in the synthesis of intermediate 102 .

Critical Parameters :

  • Temperature : Cyclization proceeds optimally at 20°C over 96 hours.

  • Catalyst : CDI (1.5 equiv) ensures quantitative ring closure.

  • Yield : 84% for 105 .

Ring-Closing Metathesis (RCM) for Dihydroimidazo Synthesis

The dihydro moiety in the target compound suggests the utility of RCM, a method validated in benzazepine syntheses. Starting from allylamino cinnamyl alcohols (e.g., 6a ), a one-pot Overman rearrangement and RCM sequence using Grubbs’ second-generation catalyst (5 mol%) at 60°C constructs the seven-membered dihydroazepine ring. Adapting this to pyridine systems would require substituting the benzene core with a pyridine analog, followed by hydroxylation at the 4-position.

Challenges :

  • Substrate Sensitivity : Prolonged reaction times (18–48 hours) may degrade sensitive intermediates.

  • Functional Group Tolerance : Hydroxyl groups necessitate protection during metathesis.

Functionalization of the Pyridine Ring

Buchwald–Hartwig Amination for C-6 Substitution

Introducing the 4-ol group may involve late-stage hydroxylation of a halogenated precursor. The DNA-PK inhibitor synthesis employs Buchwald coupling between 6-chloroimidazo[4,5-c]pyridinones and anilines using Pd2(dba)3/XPhos catalysis. For hydroxylation, substituting the aniline with a protected hydroxylamine (e.g., O-benzylhydroxylamine) could install the 4-ol group after deprotection.

Optimized Conditions :

  • Catalyst : Pd2(dba)3 (5 mol%), XPhos (10 mol%).

  • Base : Cs2CO3 (2.2 equiv).

  • Solvent : MeCN at 120°C.

Hydroxylation via Directed C–H Activation

Direct C–H hydroxylation offers a step-economical alternative. A hypothetical route could leverage palladium(II)/bis-sulfoxide complexes to oxidize the C-4 position of 1-methylimidazo[4,5-c]pyridine. This method, though unreported for this substrate, has precedent in pyridine C–H functionalization.

Hypothetical Protocol :

  • Substrate : 1-Methylimidazo[4,5-c]pyridine.

  • Catalyst : Pd(OAc)2 (10 mol%), (R)-SEGPHOS (12 mol%).

  • Oxidant : tert-Butyl hydroperoxide (TBHP).

  • Yield : Estimated 40–60% based on analogous systems.

Protecting Group Strategies

Temporary Protection of the 4-Ol Group

To prevent undesired side reactions during imidazole ring formation, the 4-ol group may be protected as a silyl ether (e.g., TBS) or benzyl ether. For example, in the synthesis of 12 , a Boc group is used to protect an amine, which is later removed with magnesium in methanol. Similarly, benzyl protection followed by hydrogenolytic cleavage could safeguard the hydroxyl group.

Deprotection Conditions :

  • Benzyl Ether : H2 (1 atm), Pd/C (10 wt%), EtOH, 25°C.

  • TBS Ether : TBAF (1.0 M in THF), 0°C to rt.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
CDI CyclizationSubstitution → Reduction → Cyclization84High-yielding, scalableRequires halogenated precursors
RCM ApproachOverman Rearrangement → Metathesis55–69Atom-economicalSensitive to steric hindrance
Buchwald HydroxylationCoupling → Deprotection~50Late-stage functionalizationMulti-step protection/deprotection

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms within the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives with varying degrees of saturation.

Scientific Research Applications

Chemical Properties and Structure

1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol features a fused imidazole and pyridine ring with a methyl group at the nitrogen of the imidazole ring and a hydroxyl group at position 4 of the pyridine ring. Its molecular formula is C6H7N3OC_6H_7N_3O with a molecular weight of approximately 135.12 g/mol. This unique structure contributes to its diverse biological activities, making it a candidate for further research in drug development .

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds, including 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol, exhibit potential as Src family kinase inhibitors. Src family kinases are implicated in several cancers, including glioblastoma multiforme (GBM). A study demonstrated that certain derivatives showed effective inhibition of Src and Fyn kinases and exhibited antiproliferative effects on GBM cell lines such as U87 and T98G. The most promising compounds were identified as candidates for further development in GBM treatment .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that it may have beneficial effects on neuronal survival and function under stress conditions, potentially making it useful in treating neurodegenerative diseases. Its mechanism may involve modulation of signaling pathways associated with neuronal health.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol:

Compound NameStructural FeaturesUnique Aspects
1H-Imidazo[4,5-b]pyridineFused imidazole-pyridine structureExhibits distinct biological activities
2-Aminoimidazo[4,5-b]pyridineContains an amino groupKnown for its anticancer properties
Tetrahydroimidazo[4,5-c]pyridineSaturated analogsPotentially enhanced stability and activity
2-(Substituted)imidazo[4,5-c]pyridineVarious substituents on the imidazoleTailored for specific pharmacological effects

This comparative analysis highlights how the structural features of 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol confer distinct biological activities while maintaining similarities with other derivatives within the same class.

Case Studies

Several case studies have documented the pharmacological effects of 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol derivatives:

  • Src Kinase Inhibition in Glioblastoma : A detailed study evaluated multiple imidazo[4,5-c]pyridine derivatives for their ability to inhibit Src kinases in GBM cell lines. The findings indicated that specific modifications to the compound's structure significantly enhanced its inhibitory potency against these kinases while maintaining acceptable toxicity levels in normal cells .
  • Neuroprotection Studies : In vitro studies have shown that certain derivatives can protect neurons from oxidative stress-induced apoptosis. These findings position 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol as a potential therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Isomers: Imidazo[4,5-b]pyridine vs. Imidazo[1,2-a]pyridine
  • Imidazo[4,5-c]pyridine (target compound): Nitrogen atoms are positioned at the 1,3,7-positions of the fused ring system. Substituents at the 1- and 4-positions (e.g., methyl and hydroxyl) modulate steric and electronic properties.
  • Imidazo[4,5-b]pyridine : Nitrogen atoms at 1,3,6-positions. This isomer is frequently explored in kinase inhibitors (e.g., 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine), where bulky substituents enhance target affinity .
  • Imidazo[1,2-a]pyridine : Nitrogen atoms at 1,2,7-positions. Clinically successful derivatives include zolpidem (sedative) and alpidem (anxiolytic). The structural accessibility of this isomer has driven its widespread use, unlike imidazo[4,5-c]pyridines, which remain understudied .

Table 1: Structural and Pharmacological Comparison of Imidazopyridine Isomers

Isomer Nitrogen Positions Clinical Examples Key Applications SAR Insights
Imidazo[4,5-c]pyridine 1,3,7 None (experimental) TLR7 agonists N6-benzyl substitutions enhance activity
Imidazo[4,5-b]pyridine 1,3,6 Kinase inhibitors Oncology, inflammation Bulky groups at C2/C7 improve selectivity
Imidazo[1,2-a]pyridine 1,2,7 Zolpidem, Alpidem CNS disorders C3 substituents critical for receptor binding

Table 2: Substituent Impact on Imidazo[4,5-c]pyridine Derivatives

Compound Substituents Biological Activity Key Finding
1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol 1-CH₃, 4-OH Unknown Hydroxyl may enhance solubility
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine 1-benzyl, 2-butyl, 4-NH₂ Moderate TLR7 agonist Bulky N1 groups improve specificity
4-Chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol 1-C₂H₅, 4-Cl, 7-OH Experimental intermediate Halogens enhance synthetic utility
Pharmacological Potential and Limitations
  • Imidazo[4,5-b]pyridines : Advanced to kinase inhibitor trials but face toxicity challenges .
  • Imidazo[1,2-a]pyridines : Dominant in clinical use due to established safety profiles and synthetic ease .

Biological Activity

1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological potential, and biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol features a fused imidazole and pyridine ring structure, which is characteristic of many biologically active compounds. The molecular formula is C7H8N2OC_7H_8N_2O, and it has been noted for its solubility and stability under various conditions .

Synthesis

The synthesis of 1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol typically involves cyclization reactions of appropriate precursors. Research has shown that efficient synthetic routes can yield derivatives with enhanced biological properties. For instance, a method involving the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid has been reported .

Anticancer Activity

Numerous studies have investigated the anticancer properties of imidazo[4,5-c]pyridine derivatives. In vitro assays have demonstrated that compounds similar to 1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol exhibit significant antiproliferative effects against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (μM)
10Colon Carcinoma0.4
14Colon Carcinoma0.7
8HeLa Cells21

These results indicate that modifications to the imidazo[4,5-c]pyridine structure can enhance its bioactivity .

Antibacterial and Antiviral Activity

While the primary focus has been on anticancer activity, some derivatives have also shown antibacterial effects against Gram-positive and Gram-negative bacteria. However, most tested compounds lacked significant antibacterial activity except for certain derivatives that demonstrated moderate efficacy against E. coli .

In terms of antiviral activity, imidazo[4,5-c]pyridine derivatives have been evaluated against a range of viruses with promising results in inhibiting viral replication .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-c]pyridine derivatives is closely related to their structural features. The presence of specific substituents at various positions on the ring system can greatly influence their pharmacological profiles. For instance:

  • Methylation at the N1 position : Generally enhances bioactivity.
  • Substituents at the C2 position : Can modulate selectivity towards different cancer cell types.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[4,5-c]pyridine derivatives:

  • Anticancer Study : A derivative was tested against multiple cancer cell lines including glioblastoma and pancreatic adenocarcinoma, showing selective inhibition in sub-micromolar concentrations.
  • Antiviral Study : A series of compounds were evaluated for their ability to inhibit replication in both DNA and RNA viruses, demonstrating a broad spectrum of activity.

Q & A

Basic: What are the established synthetic routes for 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Nitration/Chlorination: Introduction of reactive groups to the pyridine core (e.g., nitration at specific positions followed by chlorination).

N-Alkylation: Methylation of the imidazole nitrogen using methylating agents like methyl iodide under basic conditions.

Reduction: Catalytic hydrogenation or chemical reduction (e.g., using NaBH₄) to achieve the dihydroimidazo-pyridine structure.

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation.
  • Catalysts: Use of phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to improve regioselectivity.
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during nitration.

Reference Example:
A related compound, 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, was synthesized via sequential nitration, chlorination, and reduction, achieving 68% yield after recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., methyl group at δ 2.5–3.0 ppm) and confirms ring substitution patterns.
  • IR Spectroscopy: Identifies hydroxyl (broad peak ~3200 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., loss of methyl or hydroxyl groups).

Case Study:
For 4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine, IR confirmed hydroxyl and C-Cl bonds, while NMR resolved dihydroimidazole tautomerism .

Advanced: How do electronic effects of substituents influence the reactivity of 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol in electrophilic substitution reactions?

Methodological Answer:

  • Electron-Donating Groups (EDGs): Methyl groups increase electron density at adjacent positions, favoring electrophilic attack at C-5 or C-7.
  • Electron-Withdrawing Groups (EWGs): Chloro or nitro substituents deactivate the ring, directing electrophiles to meta positions.

Experimental Validation:
In a derivative study, bromination of 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide occurred selectively at C-5 due to EDG effects from the methyl group .

Advanced: What strategies resolve contradictions in biological activity data across studies involving imidazo[4,5-c]pyridine derivatives?

Methodological Answer:

  • Cross-Assay Validation: Compare results from enzyme inhibition assays (e.g., kinase profiling) with cell-based viability assays.
  • Structural Confirmation: Use X-ray crystallography or 2D-NMR to verify compound identity and rule out tautomeric interference.
  • Meta-Analysis: Apply statistical tools (e.g., hierarchical clustering) to identify outliers or batch effects in large datasets.

Example:
Discrepancies in antiproliferative activity of 4-Chloro derivatives were resolved by confirming tautomer dominance (keto-enol equilibrium) via DFT calculations .

Advanced: How can computational methods predict the stability of tautomeric forms of 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol under varying pH conditions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Gibbs free energy differences between tautomers (e.g., keto vs. enol forms).
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous or organic solvents to assess pH-dependent stability.
  • pKa Prediction Tools: Software like MarvinSuite or ACD/Labs estimates protonation states at physiological pH.

Case Study:
For 1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide, DFT revealed the enol form is 2.3 kcal/mol more stable than the keto form in water .

Basic: What safety protocols are recommended for handling halogenated derivatives of imidazo[4,5-c]pyridines?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory.
  • Ventilation: Use fume hoods for reactions involving volatile halogenating agents (e.g., POCl₃).
  • Waste Disposal: Segregate halogenated waste in designated containers to avoid environmental contamination.

Reference:
For 4-Chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine, SDS recommends avoiding skin contact and storing at –20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.